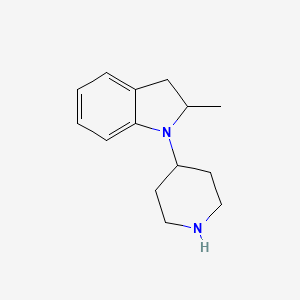

2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole

Description

Properties

IUPAC Name |

2-methyl-1-piperidin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-11-10-12-4-2-3-5-14(12)16(11)13-6-8-15-9-7-13/h2-5,11,13,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVAWHTZPQAMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction can be catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Another approach involves the use of palladium and rhodium hydrogenation, which combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve the use of metal- and organocatalysis. These methods are designed to be fast and cost-effective, making them suitable for large-scale production . The development of efficient synthetic routes is crucial for the pharmaceutical industry, where piperidine-containing compounds are widely used.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include oxidizing agents like iodine(III) and reducing agents such as palladium and rhodium . The conditions for these reactions vary depending on the desired outcome, but they often involve specific catalysts and controlled environments.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different functionalized derivatives, while reduction reactions can lead to the formation of various isomeric compounds .

Scientific Research Applications

The compound 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole is a significant structure in medicinal chemistry and pharmacology, with various applications in drug discovery and development. This article explores its scientific research applications, focusing on its potential therapeutic uses, synthetic routes, and case studies that highlight its effectiveness in specific contexts.

Key Properties:

- Molecular Formula : C_{13}H_{16}N_{2}

- Molecular Weight : 204.28 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Pharmacological Activity

Research indicates that this compound exhibits potential pharmacological properties, including:

- Antidepressant Effects : Studies have shown that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting potential use in treating depression.

- Anxiolytic Properties : The piperidine component may enhance GABAergic activity, offering promise for anxiety disorder treatments.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective capabilities of this compound. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved.

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

| Synthesis Method | Description |

|---|---|

| Amination Reaction | Involves the reaction of piperidine derivatives with indole precursors under acidic conditions. |

| Cyclization | Utilizes cyclization techniques to form the bicyclic structure from linear precursors. |

| Catalytic Methods | Employs transition metal catalysts to facilitate the formation of carbon-nitrogen bonds efficiently. |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of derivatives of this compound in rodent models. The results indicated significant reductions in depressive behaviors compared to control groups, correlating with increased serotonin levels in the brain.

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. The study utilized primary cortical neurons exposed to oxidative agents and assessed cell viability post-treatment.

Case Study 3: Cancer Cell Proliferation

A recent investigation published in Cancer Research explored the effects of this compound on breast cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. Piperidine-containing compounds often act on receptors and enzymes, modulating their activity to produce therapeutic effects . The indole nucleus can bind with high affinity to multiple receptors, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Dihydroindole Moieties

The compound shares structural similarities with other dihydroindole derivatives bearing piperidine-based substituents. Key examples include:

Key Observations:

- Substituent Position and Activity : The 6-fluoro derivative in exhibits significantly higher acyl-CoA desaturase inhibitory potency (IC₅₀ = 11–23 nM) compared to the 6-methyl analogue (IC₅₀ = 241–422 nM), highlighting the impact of halogenation on activity .

- Linker Modifications : 1-[(Piperidin-4-yl)methyl]-2,3-dihydroindole () introduces a methylene spacer between the dihydroindole and piperidine, which may alter lipophilicity and binding kinetics compared to direct piperidinyl attachment .

- Core Structure Variations : Patent compounds in (e.g., pyrido[1,2-a]pyrimidin-4-one derivatives) replace the dihydroindole core with fused heterocycles, demonstrating divergent biological targets and applications .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability : The direct piperidinyl attachment in this compound may enhance aqueous solubility compared to bulkier substituents (e.g., pyridazinyl-piperidinyl groups in ). However, the methylene linker in ’s analogue could improve membrane permeability .

- Receptor Binding: While highlights melatonin receptor affinity for dihydroindole derivatives, the target compound’s activity remains uncharacterized.

Biological Activity

Overview

2-Methyl-1-(piperidin-4-yl)-2,3-dihydroindole is a compound classified as a piperidine derivative, which has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure, incorporating both piperidine and indole moieties, enhances its potential as a therapeutic agent.

The biological activity of this compound is largely attributed to the piperidine ring, which is known for its presence in numerous pharmaceuticals. The mechanism includes:

- Target of Action : Various biochemical pathways where piperidine derivatives exhibit significant pharmacological effects.

- Mode of Action : The compound may undergo reactions such as hydroxyl oxidation, amination, and imine reduction through metal-catalyzed processes.

Pharmacological Properties

Research indicates that this compound exhibits:

- Antiviral Activity : Potential applications in treating viral infections, particularly HIV.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses.

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through various mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities and synthesis of this compound:

- Synthesis and Biological Evaluation :

-

Pharmacokinetic Profile :

- The compound has a predicted density of 0.921 g/cm³ and a molecular weight of 216.32 g/mol. These properties are crucial for understanding its behavior in biological systems and its potential bioavailability.

- Comparative Studies :

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-1-piperidin-4-yl-2,3-dihydroindole |

| Molecular Weight | 216.32 g/mol |

| Density | 0.921 g/cm³ |

| Biological Activities | Antiviral, Anti-inflammatory, Anticancer |

Q & A

Q. Critical parameters :

- Temperature : Reactions often proceed at 0–25°C to avoid side reactions.

- Stoichiometry : A 1:1.2 molar ratio of indole to piperidine precursor improves yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥95% purity .

Q. Table 1. Synthetic Route Comparison

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

Answer:

- 1H NMR : Key signals include:

- Indole protons: δ 7.2–6.8 ppm (aromatic region).

- Piperidine protons: δ 3.5–2.8 ppm (N-CH₂ and ring CH₂ groups) .

- Methyl group: δ 1.5–1.3 ppm (singlet for 2-methyl).

- LC-MS : Molecular ion peak ([M+H]⁺) at m/z 245.2 (calculated for C₁₄H₁₈N₂).

- X-ray Crystallography : Resolves stereochemistry of the dihydroindole-piperidine junction, as seen in related structures .

Q. Table 2. Diagnostic Spectral Features

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 2.8–3.5 (piperidine CH₂), δ 1.3 (CH₃) | |

| LC-MS | m/z 245.2 ([M+H]⁺) | |

| X-ray | C–C bond lengths: 1.54 Å (piperidine-indole) |

Advanced: How can researchers resolve discrepancies in reported biological activity data for analogs of this compound?

Answer:

Contradictions in structure-activity relationships (SAR) often arise from:

- Assay variability : Differences in receptor binding vs. functional assays (e.g., cAMP inhibition vs. β-arrestin recruitment).

- Stereochemical effects : Piperidine conformation (chair vs. boat) alters binding affinity, as observed in fluoropiperidine analogs .

- Solubility factors : Salt formation (e.g., dihydrochloride) improves bioavailability but may mask intrinsic activity .

Q. Methodological recommendations :

- Use orthogonal assays (e.g., radioligand binding and calcium flux) to confirm activity.

- Compare free base and salt forms in parallel studies .

Advanced: What strategies mitigate impurity formation during synthesis, and how are these impurities characterized?

Answer:

Common impurities include:

- Dehydroindole byproducts : Formed via oxidation during coupling steps.

- Piperidine N-oxide : Results from residual peroxide solvents.

Q. Mitigation strategies :

- Reaction atmosphere : Conduct reactions under nitrogen to prevent oxidation.

- Scavengers : Add 2,6-di-tert-butylphenol (200 ppm) to quench free radicals .

Q. Characterization :

- HPLC-MS : Identifies impurities via retention time and m/z (e.g., dehydroindole at m/z 243.1 ).

- NMR : δ 7.8–8.2 ppm (aromatic protons of oxidized indole) .

Q. Table 3. Impurity Profile

| Impurity | Source | Detection Method | Reference |

|---|---|---|---|

| Dehydroindole derivative | Oxidation during synthesis | HPLC-MS (m/z 243.1) | |

| Piperidine N-oxide | Solvent peroxides | 1H NMR (δ 3.1–3.3) |

Advanced: How can researchers optimize reaction conditions for scale-up while maintaining reproducibility?

Answer:

Q. Validation :

- Replicate small-scale conditions in pilot reactors (1–5 L) with rigorous temperature control.

- Compare batch-to-batch purity via HPLC .

Basic: What are the key structural analogs of this compound, and how do modifications impact pharmacological activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.